Antitumor agent-88
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-88 is a potent compound known for its significant antimitotic activity. It arrests cells in the G2/M phase of the cell cycle and disrupts the microtubule and cytoskeleton in breast cancer cells expressing cytochrome P450 1A1. This compound is also a competitive inhibitor of cytochrome P450 1A1, making it a valuable tool in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-88 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Antitumor agent-88 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
科学研究应用
Antitumor agent-88 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate cell cycle regulation and microtubule dynamics.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as an anticancer agent.
Industry: Applied in the development of new anticancer drugs and therapeutic strategies
作用机制
Antitumor agent-88 exerts its effects by disrupting the microtubule network and cytoskeleton in breast cancer cells expressing cytochrome P450 1A1. This disruption leads to cell cycle arrest in the G2/M phase, preventing cell division and promoting apoptosis. The compound’s competitive inhibition of cytochrome P450 1A1 further enhances its anticancer activity by interfering with the metabolism of other compounds involved in cancer cell survival .
相似化合物的比较
Similar Compounds
Paclitaxel: A well-known antimitotic agent that stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Vincristine: Another antimitotic agent that binds to tubulin and inhibits microtubule formation, disrupting cell division.
Docetaxel: Similar to paclitaxel, it promotes microtubule stabilization and inhibits cell division.
Uniqueness of Antitumor agent-88
This compound is unique in its dual mechanism of action, combining microtubule disruption with competitive inhibition of cytochrome P450 1A1. This dual action enhances its efficacy and makes it a valuable tool in cancer research and treatment. Additionally, its specific activity against cytochrome P450 1A1-expressing breast cancer cells sets it apart from other antimitotic agents .
属性
分子式 |
C23H30N2O7S |
---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
(3,4,5-trimethoxyphenyl) 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate |
InChI |
InChI=1S/C23H30N2O7S/c1-5-6-7-12-24-13-14-25(23(24)26)17-8-10-19(11-9-17)33(27,28)32-18-15-20(29-2)22(31-4)21(16-18)30-3/h8-11,15-16H,5-7,12-14H2,1-4H3 |
InChI 键 |
FZZTWGWSVOXHQL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CCN(C1=O)C2=CC=C(C=C2)S(=O)(=O)OC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。